REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8](O)([CH3:10])[CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.C(N(S(F)(F)[F:18])CC)C>ClCCl>[Cl:1][C:2]1[C:7]([C:8]([F:18])([CH3:10])[CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.857 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)S(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On completion of the addition the reaction mixture
|
Type
|
CUSTOM
|
Details
|
consumed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto sodium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC=C1C(C)(C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |